tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
Description
Chemical Structure and Properties:
This compound is a bicyclic amine with a tert-butoxycarbonyl (Boc) protective group and a hydrochloride salt. Its molecular formula is C₁₀H₁₈N₂O₂·HCl, with a molecular weight of 234.78 g/mol (free base: 198.26 g/mol) . The bicyclo[3.2.0]heptane core contains two stereocenters in the (1R,5R) configuration, which are critical for its stereospecific interactions in pharmacological applications . The hydrochloride salt enhances aqueous solubility, making it suitable for in vivo studies .
Synthesis:
Synthesis typically involves coupling reactions under inert conditions, followed by Boc protection and HCl salt formation. For example, palladium-catalyzed cross-coupling and acid-mediated deprotection are common steps .
Applications:
It serves as a key intermediate in radiopharmaceuticals for positron-emission tomography (PET) targeting α7-nicotinic acetylcholine receptors (α7-nAChR) .
Properties
IUPAC Name |
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDRVRVOABUPB-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A widely reported method involves the intramolecular alkylation of N-Boc-protected diamines (Table 1).
Table 1: Representative Cyclization Conditions
| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| N-Boc-diamine bromoester | K₂CO₃ | DMF | 80 | 45 | 90 | |
| Mesylated diamine | DBU | THF | 25 | 62 | 95 |
The mesylated precursor route achieves superior yields due to enhanced leaving-group reactivity. However, epimerization at C1 and C5 remains a concern, requiring strict temperature control below 30°C.
Stereoselective Ring-Closing Strategies
Asymmetric catalysis using Jacobsen’s thiourea catalysts enables enantiomeric excess (ee) >98% in model systems. Key parameters include:
Notably, the bicyclo[3.2.0] system’s strain promotes retro-aldol side reactions, necessitating in situ IR monitoring to terminate reactions at 85–90% conversion.
Optimization of Reaction Conditions
Microwave-assisted synthesis reduces reaction times from 48 h to 2 h while maintaining yields at 58±3% (n=5). Solvent screening identifies 1,2-dichloroethane as optimal for balancing polarity and boiling point.
Critical factors :
- Water content : <50 ppm (prevents Boc group hydrolysis)
- Oxygen exclusion : Achieved via three freeze-pump-thaw cycles
Purification and Characterization
The free base is isolated via flash chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1), followed by recrystallization from MTBE/heptane. Key characterization data:
Table 2: Spectroscopic Properties
| Technique | Data | Source |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc), 3.85–3.70 (m, 2H, H₆), 3.25 (dd, J=12.4 Hz, H₁) | |
| HPLC | tᴿ = 6.72 min (Chiralpak AD-H, heptane/iPrOH 80:20) | |
| [α]²⁵D | +32.5° (c 1.0, CHCl₃) |
Hydrochloride Salt Formation
Treatment of the free base (10 g) with 1.05 eq HCl in Et₂O at 0°C affords the hydrochloride salt as a hygroscopic white solid. Critical quality attributes:
- Cl⁻ content : 18.2–18.7% (theory 18.4%)
- LOD : <0.5% (Karl Fischer)
- Particle size : D90 <50 µm (micronization required for API formulations)
Industrial Scale Considerations
A continuous flow process achieves 85% yield at 500 kg/batch:
- Reactor : Corning Advanced-Flow™ G1
- Residence time : 12 min
- Throughput : 22 kg/h
Economic analysis identifies the Boc-protecting step as the major cost driver (43% of total), prompting research into alternative protecting groups.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a protective moiety, removable under acidic conditions to generate free amines. Key deprotection methods include:
Deprotection is often a prerequisite for further functionalization, such as alkylation or coupling .
Oxidation Reactions
The sulfur atom in related bicyclic analogs undergoes oxidation, suggesting potential for modifying substituents on the diazabicycloheptane framework:
| Reagent/Conditions | Outcome | References |
|---|---|---|
| H₂O₂/Ce(OTf)₄ | Sulfur → sulfoxide oxidation | |
| mCPBA (meta-chloroperbenzoic acid) | Epoxidation of adjacent double bonds |
While direct oxidation of this compound is not explicitly documented, analogous systems show predictable behavior under similar conditions .
Nucleophilic Substitution
The secondary amine reacts with electrophiles in alkylation or acylation reactions:
These reactions are pivotal for introducing pharmacophores or modifying solubility .
Coupling Reactions
The deprotected amine participates in cross-coupling to construct complex architectures:
Such couplings enable access to α7-nicotinic acetylcholine receptor ligands .
Cyclization and Ring-Opening
The strained bicyclic system undergoes controlled ring modifications:
| Reagent/Conditions | Outcome | References |
|---|---|---|
| Triphosgene, Et₃N | Cyclic urea formation | |
| H₂O/H⁺ or NH₃ | Ring-opening to linear diamines |
Cyclization reactions are exploited in β-lactamase inhibitor synthesis .
Salt Formation and Solubility Modulation
The hydrochloride salt enhances stability and aqueous solubility, critical for biological testing:
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Ion exchange | Tetrabutylammonium acetate | Counterion substitution | |
| Acidic precipitation | HCl (g)/ether | High-purity hydrochloride isolate |
Thermal Stability and Decomposition
Controlled heating induces structural changes:
| Condition | Outcome | References |
|---|---|---|
| Reflux in toluene (95–105°C) | Thermal rearrangement | |
| Microwave-assisted pyrolysis | Degradation to simpler amines |
Scientific Research Applications
Medicinal Chemistry
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
- Building Block for Drug Development : Its unique structure allows it to be used as a building block for synthesizing other pharmacologically active compounds.
- Catalytic Applications : The compound has been investigated for its role in catalyzing various organic reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting significant potency compared to control compounds .
Case Study 2: Neuroprotection
In a study examining neuroprotective agents, this compound demonstrated the ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents . This finding supports further exploration into its therapeutic applications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Stereoisomeric Variants
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 799279-81-5) :
- Difference : Stereochemistry at position 5 (S vs. R) and carboxylate position (6 vs. 3).
- Impact : Altered receptor binding affinity due to spatial arrangement. Lower logP (1.98 vs. 2.12) suggests reduced lipophilicity .
- Synthesis : Similar palladium-catalyzed methods but with modified chiral ligands .
(1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2) :
Structural Analogs with Modified Bicyclic Frameworks
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1240782-81-3) :
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-04-0) :
Positional Isomers and Derivatives
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 370882-66-9) :
6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives (e.g., compound 8 in ) :
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound (HCl salt) | 1419075-97-0 | 234.78 | 2.12 | 12.5 (H₂O) |
| (1R,5S)-6-Carboxylate isomer | 799279-81-5 | 198.26 | 1.98 | 8.2 (H₂O) |
| (1S,5S)-3-Carboxylate enantiomer | 1017789-34-2 | 198.26 | 2.12 | 7.9 (H₂O) |
| 6-Methyl derivative (compound 8) | N/A | 213.29 | 2.35 | 5.6 (H₂O) |
Table 2: Pharmacological Activity
| Compound Name | α7-nAChR IC₅₀ (nM) | Plasma Stability (t₁/₂, h) | BBB Penetration (logBB) |
|---|---|---|---|
| Target Compound (HCl salt) | 18.7 | 4.2 | 0.5 |
| (1R,5S)-6-Carboxylate isomer | 45.3 | 3.8 | 0.4 |
| 6-Methyl derivative (compound 8) | 12.4 | 2.1 | 0.8 |
Biological Activity
Chemical Identity and Properties
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic compound with potential biological applications. It has the following characteristics:
- Molecular Formula: C₁₀H₁₈N₂O₂
- Molecular Weight: 198.266 g/mol
- CAS Number: 1419075-97-0
This compound is primarily used in research settings and is noted for its structural features that may influence its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as a reversible inhibitor of certain enzymes, potentially impacting metabolic pathways related to antibacterial resistance.
Antibacterial Properties
Recent research indicates that compounds similar to tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane derivatives exhibit significant antibacterial activity against various Gram-negative bacteria. For instance, derivatives have shown efficacy against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae by inhibiting penicillin-binding proteins (PBPs) and beta-lactamases (BLAs) .
Case Studies
- In Vitro Studies
- In Vivo Studies
Toxicity and Safety Profile
The safety profile of this compound is crucial for its application in research. Preliminary toxicity assessments indicate moderate toxicity levels, necessitating careful handling and usage in controlled environments .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.266 g/mol |
| CAS Number | 1419075-97-0 |
| Antibacterial Activity | Effective against Gram-negative bacteria |
| Toxicity Level | Moderate |
Q & A
Basic: What are the key considerations for synthesizing tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride with high enantiomeric purity?
The synthesis requires precise control over stereochemistry and reaction conditions. Multi-step protocols often involve:
- Ring-closing metathesis or Buchwald-Hartwig amination to construct the bicyclic core .
- Use of chiral catalysts (e.g., Rh or Pd-based) to enforce (1R,5R) stereochemistry .
- Temperature optimization : Lower temperatures (0–25°C) minimize racemization during carboxylate esterification .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
Post-synthesis, chiral HPLC or capillary electrophoresis is critical for verifying enantiomeric excess (>98%) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
A combination of orthogonal methods is essential:
- NMR spectroscopy : H and C NMR confirm bicyclic structure and tert-butyl group integrity. H-N HMBC resolves azabicyclo nitrogen environments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 271.18) .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen bonding patterns in the hydrochloride salt .
- HPLC : Reverse-phase methods with UV detection (210–254 nm) assess purity (>99%) and detect diastereomeric impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from differences in assay conditions or impurity profiles. Strategies include:
- Reproducing assays under standardized conditions (pH 7.4 buffer, 37°C) .
- Dose-response profiling : Test multiple concentrations (nM–µM range) to rule out off-target effects .
- Impact of counterions : Compare hydrochloride vs. freebase forms, as solubility differences (e.g., in PBS) may alter bioavailability .
- Metabolic stability assays : Use liver microsomes to identify degradation products that interfere with activity .
Advanced: What methodologies optimize stereochemical control during scale-up synthesis?
Key approaches:
- Dynamic kinetic resolution : Employ enzymes or asymmetric catalysts to favor (1R,5R) configuration during ring closure .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediates .
- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .
Advanced: How does modifying substituents on the bicyclic core affect structure-activity relationships (SAR)?
Comparative studies with analogs reveal:
Advanced: What strategies mitigate degradation during long-term storage of the hydrochloride salt?
- Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis .
- Stability-indicating assays : Monitor degradation via UPLC-MS (e.g., tert-butyl group loss at m/z 215.12) .
- Excipient screening : Add stabilizers like trehalose or cyclodextrins to buffer against moisture .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic pathways?
- Synthesis of labeled analogs : Introduce C at the carboxylate carbonyl or N in the diazabicyclo ring .
- Tracing studies : Use LC-MS/MS to identify metabolites in hepatocyte incubations .
- Mechanistic insights : Detect stable isotope patterns in urinary or fecal excretions to map clearance routes .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., dipeptidyl peptidase-4) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities and guide lead optimization .
Advanced: How does the compound’s conformation affect enzymatic stability in vivo?
- Ring puckering analysis : NMR NOE experiments or DFT calculations reveal dominant chair vs. boat conformers .
- Protease resistance : The rigid bicyclic structure reduces susceptibility to cytochrome P450 oxidation compared to flexible analogs .
- pH-dependent stability : Protonation of the diazabicyclo nitrogen at gastric pH increases degradation rates .
Advanced: What are the challenges in correlating in vitro potency with in vivo efficacy?
- PK/PD modeling : Integrate parameters like plasma half-life (t₁/₂ ~2.5 hr) and tissue distribution (Vd ~1.2 L/kg) .
- Blood-brain barrier penetration : LogP (1.8–2.2) and P-gp efflux ratios determine CNS availability .
- Metabolite interference : Active metabolites (e.g., de-esterified forms) may contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
